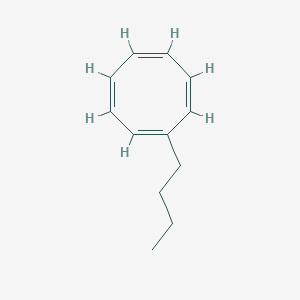

1,3,5,7-Cyclooctatetraene, 1-butyl-

Descripción

Historical Context and Contemporary Significance of Annulenes in Organic Chemistry

Annulenes, which are monocyclic hydrocarbons with alternating single and double bonds, have played a pivotal role in the development of modern organic chemistry. fiveable.mewikipedia.org Their study is intrinsically linked to the concept of aromaticity, a cornerstone of chemical theory. The archetypal aromatic compound, benzene (B151609), is a researchgate.netannulene and its exceptional stability has been a subject of intense investigation for over a century. fiveable.me The synthesis and characterization of other annulenes, such as cyclobutadiene (B73232) ( mdpi.comannulene) and cyclooctatetraene (B1213319) ( researchgate.netannulene), were crucial in refining our understanding of aromaticity and establishing the predictive power of Hückel's rule. chemistrysteps.comucalgary.ca This rule posits that planar, cyclic, fully conjugated molecules with (4n+2) π-electrons will exhibit aromatic stability, while those with 4n π-electrons will be anti-aromatic and unstable. fiveable.me

The first synthesis of 1,3,5,7-cyclooctatetraene was achieved by Richard Willstätter in 1905, a landmark achievement in synthetic chemistry. uq.edu.au Initially, it was expected to exhibit aromatic properties similar to benzene, but it was found to be surprisingly reactive and non-aromatic. This discovery was a significant moment in the history of chemistry, as it demonstrated the limitations of early theories of aromaticity and highlighted the importance of molecular geometry. Today, annulenes continue to be of great interest to chemists. They serve as model systems for studying the interplay of conjugation, planarity, and electron count in determining molecular properties. pearson.com Furthermore, larger annulenes, such as nist.govannulene, have been synthesized and shown to exhibit aromatic character, further validating the principles of Hückel's rule. wikipedia.orgchemistrysteps.com The ongoing research into annulenes and their derivatives continues to push the boundaries of our understanding of chemical bonding and reactivity.

Theoretical Frameworks for Cyclooctatetraene Ring Systems: Antiaromaticity and Valence Isomerism

The theoretical understanding of cyclooctatetraene (COT) is centered around two key concepts: antiaromaticity and valence isomerism. With its 8 π-electrons, COT fits the 4n rule (where n=2), which would classify it as an antiaromatic compound if it were planar. quora.comquora.com Antiaromatic compounds are characterized by a cyclic π-electron system that leads to higher energy and instability. quora.com However, to avoid this destabilization, COT adopts a non-planar, tub-shaped conformation. quora.comquora.com This puckered geometry prevents the continuous overlap of p-orbitals around the ring, thereby interrupting the cyclic conjugation and rendering the molecule non-aromatic rather than anti-aromatic. mdpi.comquora.com This conformational flexibility is a defining feature of the COT ring system.

Valence isomers are molecules that have the same molecular formula but differ in the arrangement of their covalent bonds. The (CH)₈ family, of which cyclooctatetraene is the parent member, presents a rich landscape of valence isomerism. acs.orgwikipedia.org There are numerous known valence isomers of COT, including barrelene, cubane, and semibullvalene. wikipedia.org These isomers can interconvert through thermal or photochemical reactions, often proceeding through complex potential energy surfaces. researchgate.net For instance, the thermal isomerization of cyclooctatetraene can lead to the formation of semibullvalene. researchgate.net The study of these interconversions provides valuable insights into reaction mechanisms and the principles of orbital symmetry. The ability of the COT framework to exist in multiple isomeric forms underscores the dynamic nature of these ring systems and their importance in studying complex chemical transformations. acs.org

Rationale for Investigating 1-Butyl-1,3,5,7-Cyclooctatetraene: Steric and Electronic Perturbations of the Annulene Framework

The investigation of substituted cyclooctatetraenes, such as 1-butyl-1,3,5,7-cyclooctatetraene, is driven by the desire to understand how substituents influence the delicate balance of the annulene framework. The introduction of a butyl group serves to perturb the parent COT system in two primary ways: through steric and electronic effects.

Steric Effects: The bulky butyl group introduces steric hindrance, which can influence the conformational preferences of the cyclooctatetraene ring. youtube.com This steric bulk can affect the activation energies of ring inversion and bond shifting processes, potentially stabilizing certain conformations over others. By studying how the butyl group alters the geometry and dynamics of the COT ring, researchers can gain a more nuanced understanding of the energetic landscape of these flexible molecules. nih.gov

Electronic Effects: The butyl group, being an alkyl group, is weakly electron-donating. rsc.org This electronic perturbation, although modest, can influence the electron density within the π-system of the cyclooctatetraene ring. These subtle electronic changes can impact the reactivity of the molecule, for example, in reactions with electrophiles or in its ability to coordinate with metal centers. acs.org Studying these effects helps to build a more comprehensive picture of how substituents modulate the chemical properties of the COT core.

By systematically examining the impact of the butyl substituent, chemists can dissect the intricate interplay of steric and electronic factors that govern the behavior of substituted annulenes. This knowledge is not only of fundamental theoretical interest but also has practical implications for the design of novel molecules with tailored properties for applications in materials science and catalysis.

Properties of 1,3,5,7-Cyclooctatetraene

| Property | Value |

| Molecular Formula | C₈H₈ |

| Molar Mass | 104.15 g/mol nih.gov |

| Appearance | Colorless to light yellow flammable liquid wikipedia.org |

| CAS Number | 629-20-9 wikipedia.org |

| Melting Point | -5 to -3 °C wikipedia.org |

| Boiling Point | 142 to 143 °C wikipedia.org |

| Density | 0.9250 g/cm³ (liquid) wikipedia.org |

| Synonyms | researchgate.netAnnulene, COT nih.govwikipedia.org |

Advanced Synthetic Methodologies for 1-Butyl-1,3,5,7-Cyclooctatetraene and Related Derivatives

The synthesis of alkyl-substituted cyclooctatetraenes, such as 1-butyl-1,3,5,7-cyclooctatetraene, leverages a range of sophisticated organic chemistry techniques. These methods can be broadly categorized into the direct functionalization of the pre-formed cyclooctatetraene (COT) ring and the de novo construction of the eight-membered ring with the desired substitution pattern already incorporated. Each approach presents distinct advantages and challenges, particularly concerning reaction efficiency and selectivity.

Structure

3D Structure

Propiedades

Número CAS |

13402-37-4 |

|---|---|

Fórmula molecular |

C12H16 |

Peso molecular |

160.25 g/mol |

Nombre IUPAC |

butylcyclooctatetraene |

InChI |

InChI=1S/C12H16/c1-2-3-9-12-10-7-5-4-6-8-11-12/h4-8,10-11H,2-3,9H2,1H3/b5-4-,6-4?,7-5?,8-6-,10-7-,11-8?,12-10?,12-11- |

Clave InChI |

XFZXRUMEKNEIPI-LXEMQXBHSA-N |

SMILES |

CCCCC1=CC=CC=CC=C1 |

SMILES isomérico |

CCCC/C/1=C/C=C\C=C/C=C1 |

SMILES canónico |

CCCCC1=CC=CC=CC=C1 |

Sinónimos |

1-Butylcyclooctatetraene |

Origen del producto |

United States |

Elucidation of Reaction Mechanisms and Pathways of 1 Butyl 1,3,5,7 Cyclooctatetraene

Conformational Dynamics and Valence Isomerism

The flexible eight-membered ring of cyclooctatetraene (B1213319) and its derivatives is subject to dynamic conformational changes and valence isomerism. The butyl group in 1-butyl-1,3,5,7-cyclooctatetraene introduces specific steric and electronic effects that modulate these processes.

Tub-Planar Interconversion Energetics and Kinetics under Butyl Substitution

Ring Inversion and Bond Shifting Phenomena

Two primary dynamic processes occur in cyclooctatetraene: ring inversion and bond shifting. fu-berlin.de Ring inversion involves the flipping of the tub-shaped ring, while bond shifting is the migration of the double bonds around the ring. These processes are fundamental to the fluxional nature of the COT skeleton.

For the parent cyclooctatetraene, computational studies have been employed to characterize the barrier heights for these processes. fu-berlin.de The introduction of a butyl group would be expected to influence the barriers to both ring inversion and bond shifting. The butyl substituent breaks the symmetry of the molecule, potentially creating preferred conformations and pathways for these dynamic exchanges. For instance, in a substituted cyclooctatetraene, the process of double bond isomerism can lead to the formation of a more stable isomer, as seen in the inversion of a 1,4-disubstituted cyclooctatetraene to a more stable 1,6-isomer. researchgate.net This highlights how substituents can direct the equilibrium of bond-shifting processes.

Exploration of Semibullvalene and Other Valence Tautomerisms

Cyclooctatetraene is a C₈H₈ isomer that can exist in equilibrium with other valence tautomers, most notably bicyclo[4.2.0]octa-2,4,7-triene. Another significant C₈H₈ isomer is semibullvalene, which undergoes a rapid degenerate Cope rearrangement. chemrxiv.org The substitution of the cyclooctatetraene ring can influence the position of these valence tautomeric equilibria.

While the search results mention the synthesis of semibullvalene from other C₈H₈ isomers like barrelene, and its relationship with cyclooctatetraene, specific studies on the influence of a butyl substituent on the equilibrium between 1-butyl-1,3,5,7-cyclooctatetraene and its corresponding semibullvalene or other valence tautomers are not detailed. chemrxiv.org However, it is a reasonable hypothesis that the steric and electronic properties of the butyl group would affect the relative stabilities of the possible valence isomers, thereby shifting the equilibrium.

Cycloaddition Reactions and Their Regio/Stereoselectivity

Cycloaddition reactions are powerful tools for the construction of cyclic systems. wikipedia.org Substituted cyclooctatetraenes can participate in various cycloaddition reactions, with the substituent playing a crucial role in directing the regioselectivity and stereoselectivity of the products.

Diels-Alder Reactions and Derivatives Thereof

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com In the case of 1-butyl-1,3,5,7-cyclooctatetraene, the molecule can act as the diene component. The butyl group is expected to exert a significant influence on the regioselectivity of the reaction.

Regioselectivity: The regioselectivity in Diels-Alder reactions of substituted dienes is governed by the electronic effects of the substituents. scispace.comyoutube.com An electron-donating group, such as a butyl group, on the diene will influence the electron density at the different carbon atoms of the diene system. This, in turn, dictates which of the possible regioisomeric products is favored when reacting with an unsymmetrical dienophile. youtube.comyoutube.com Generally, the reaction proceeds to form the product where the electron-donating group on the diene and the electron-withdrawing group on the dienophile are in a 1,4- or 1,2-relationship in the resulting cyclohexene (B86901) ring, depending on the position of the substituent on the diene. youtube.comyoutube.com

Stereoselectivity: The stereoselectivity of the Diels-Alder reaction, particularly the endo/exo selectivity, is influenced by secondary orbital interactions. libretexts.org While the butyl group itself does not have a π system to participate in such interactions, its steric bulk can play a decisive role. A bulky substituent on the diene can sterically hinder the approach of the dienophile from one face of the diene, leading to a preference for addition from the less hindered face. This steric hindrance can override the electronic factors that typically favor the endo product, potentially leading to the formation of the exo product as the major isomer. longdom.org

The stereochemistry of the dienophile is generally retained in the product due to the concerted nature of the Diels-Alder reaction. youtube.comlibretexts.org

Transition Metal-Catalyzed [6+2] Cycloadditions involving Substituted Cyclooctatetraenes

Transition metal-catalyzed [6+2] cycloaddition reactions provide a powerful method for the synthesis of eight-membered rings. nih.govrsc.orgresearchgate.net In these reactions, a 6π-electron system, such as a substituted cyclooctatetraene, reacts with a 2π-electron component, like an alkyne or alkene, in the presence of a transition metal catalyst. nih.govrsc.org

Various transition metals, including cobalt, rhodium, and titanium, have been shown to catalyze these reactions effectively. nih.govresearchgate.net The catalyst plays a crucial role in facilitating this thermally forbidden cycloaddition pathway. nih.gov The use of substituted cyclooctatetraenes in these reactions allows for the synthesis of functionalized bicyclic products.

The regioselectivity of these cycloadditions is a key consideration, especially with a substituted cyclooctatetraene like the 1-butyl derivative. The position of the butyl group on the resulting bicyclic product will depend on the mechanism of the specific catalytic system and the electronic and steric influences of the substituent. While the provided search results give a general overview of transition metal-catalyzed [6+2] cycloadditions with cyclooctatetraenes, specific data on the regioselectivity with 1-butyl-1,3,5,7-cyclooctatetraene is not available. However, it is anticipated that the butyl group would direct the cycloaddition to one of the distal double bonds to minimize steric interactions in the transition state.

| Reaction Type | Reactants | Key Features | Potential Products |

| Diels-Alder | 1-Butyl-1,3,5,7-cyclooctatetraene (diene) + Dienophile | Regioselectivity influenced by the electron-donating butyl group. Stereoselectivity influenced by steric hindrance of the butyl group. | Substituted bicyclic adducts |

| [6+2] Cycloaddition | 1-Butyl-1,3,5,7-cyclooctatetraene (6π system) + Alkyne/Alkene (2π system) + Transition Metal Catalyst | Formation of eight-membered rings. Regioselectivity directed by the butyl substituent. | Functionalized bicyclic systems |

Influence of the 1-Butyl Group on Reaction Stereochemistry and Kinetics

The presence of a butyl group on the cyclooctatetraene (COT) ring introduces significant steric and electronic effects that influence the stereochemistry and kinetics of its reactions. The butyl group, being an electron-donating alkyl group, can affect the electron density distribution within the eight-membered ring. This, in turn, can influence the regioselectivity and stereoselectivity of addition reactions.

In reactions where a bulky substituent is already present, the incoming reagent will preferentially attack from the less hindered face of the molecule to minimize steric repulsion. The butyl group's size can direct the approach of reactants, leading to the formation of specific stereoisomers. For instance, in reactions involving the formation of bicyclic products, the butyl group can favor the formation of one diastereomer over another.

From a kinetics perspective, the electron-donating nature of the butyl group can either accelerate or decelerate a reaction depending on the mechanism. For electrophilic additions, the increased electron density in the ring can enhance its nucleophilicity, potentially leading to a faster reaction rate. Conversely, in reactions where the rate-determining step involves the formation of a negatively charged intermediate, the electron-donating butyl group might destabilize the transition state, thereby slowing down the reaction.

Electron Transfer and Redox Chemistry

The addition of a single electron to 1-butyl-1,3,5,7-cyclooctatetraene results in the formation of a radical anion. This process can be achieved through chemical reduction, typically using alkali metals. The resulting radical anion exhibits unique reactivity due to the presence of both an unpaired electron and a negative charge.

The structure of the 1-butylcyclooctatetraene radical anion is of considerable interest. While neutral cyclooctatetraene adopts a non-planar tub conformation, the addition of an electron can induce changes in its geometry. The presence of the butyl group can further influence the preferred conformation of the radical anion.

The reactivity of the radical anion is characterized by its ability to participate in further electron transfer reactions or to react with electrophiles. The unpaired electron makes it a radical species, capable of undergoing radical-type reactions. The negative charge, on the other hand, makes it nucleophilic. The interplay between these two reactive centers dictates its chemical behavior.

Further reduction of the radical anion, or the direct two-electron reduction of 1-butyl-1,3,5,7-cyclooctatetraene, leads to the formation of the 1-butyl-1,3,5,7-cyclooctatetraene dianion. This species is of significant theoretical and practical interest due to its aromatic character. According to Hückel's rule, a planar, cyclic, conjugated system with (4n+2) π-electrons will exhibit aromaticity. The cyclooctatetraene dianion has 10 π-electrons (n=2), fitting this rule. cam.ac.uk

The generation of the dianion is typically accomplished by reacting the parent cyclooctatetraene derivative with a stoichiometric amount of an alkali metal, such as potassium or cesium, in a suitable solvent like tetrahydrofuran. cam.ac.ukresearchgate.net The formation of the dianion is accompanied by a significant structural change. The non-planar, tub-shaped neutral molecule transforms into a planar eight-membered ring. cam.ac.uk This planarization allows for the delocalization of the ten π-electrons across the ring, resulting in the observed aromatic stabilization. cam.ac.uk

| Species | π-Electrons | Geometry | Aromaticity |

| 1-Butyl-1,3,5,7-cyclooctatetraene | 8 | Non-planar (Tub) | Non-aromatic |

| 1-Butyl-1,3,5,7-cyclooctatetraene Radical Anion | 9 | Intermediate | - |

| 1-Butyl-1,3,5,7-cyclooctatetraene Dianion | 10 | Planar | Aromatic |

Electrophilic and Nucleophilic Addition Reactions of the Ring System

The π-bonds in the 1-butyl-1,3,5,7-cyclooctatetraene ring system are susceptible to attack by both electrophiles and nucleophiles. youtube.com

In electrophilic addition reactions , an electrophile is attacked by the electron-rich π-system of the cyclooctatetraene ring. youtube.comcsbsju.edu The initial attack breaks one of the double bonds and forms a carbocation intermediate. This carbocation then reacts with a nucleophile to give the final addition product. The regioselectivity of the addition is influenced by the stability of the intermediate carbocation, which is in turn affected by the electronic properties of the butyl substituent. The electron-donating butyl group can stabilize an adjacent positive charge, directing the initial electrophilic attack to a specific position on the ring.

Nucleophilic addition reactions to the neutral 1-butyl-1,3,5,7-cyclooctatetraene are less common due to the electron-rich nature of the ring system. However, they can occur under specific conditions, particularly with very strong nucleophiles. A more common scenario for nucleophilic attack is on the activated cyclooctatetraene ring, such as in its metal complexes or after it has been transformed into a cationic species.

The formation of the aromatic dianion dramatically changes the reactivity profile. As a highly electron-rich and nucleophilic species, the 1-butyl-1,3,5,7-cyclooctatetraene dianion readily reacts with a variety of electrophiles.

| Reaction Type | Attacking Species | Ring Character | Intermediate |

| Electrophilic Addition | Electrophile | Nucleophilic | Carbocation |

| Nucleophilic Addition | Nucleophile | Electrophilic (activated) | Anionic |

Thermal and Photochemical Rearrangement Processes

The Cope rearrangement is a thermally induced wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com While 1-butyl-1,3,5,7-cyclooctatetraene itself is not a 1,5-diene, its valence isomers can be. Through thermal or photochemical processes, cyclooctatetraene and its derivatives can undergo valence isomerization to form, for example, bicyclo[4.2.0]octa-2,4,7-triene. If this or other isomers contain a 1,5-diene moiety, they can then undergo a Cope rearrangement.

The presence of a butyl group can influence the equilibrium between the different valence isomers and the rate of the Cope rearrangement. The steric bulk of the butyl group can favor conformations that are either more or less favorable for the concerted, cyclic transition state of the Cope rearrangement. wikipedia.orgyoutube.com Furthermore, the electronic effect of the butyl group can modulate the stability of the starting material, transition state, and product, thereby affecting the thermodynamics and kinetics of the rearrangement. masterorganicchemistry.com

For a Cope rearrangement to occur, the molecule must be able to adopt a chair-like or boat-like transition state geometry. wikipedia.org The butyl substituent may introduce a steric bias, potentially favoring one transition state geometry over the other, which can influence the stereochemical outcome of the rearrangement. The equilibrium of the rearrangement is driven by the relative stabilities of the starting diene and the rearranged diene. masterorganicchemistry.com

Ring Contraction and Expansion Mechanisms

Ring contraction and expansion reactions are fundamental transformations in organic chemistry, often driven by the desire to relieve ring strain or to form a more stable carbocation intermediate. chemistrysteps.commasterorganicchemistry.com In the context of 1-butyl-1,3,5,7-cyclooctatetraene, these rearrangements can be initiated through various means, including thermal, photochemical, or catalytic conditions.

Ring Contraction Mechanisms

The contraction of the eight-membered ring of a cyclooctatetraene derivative can lead to the formation of a more stable six-membered aromatic ring. On platinum surfaces, for instance, unsubstituted cyclooctatetraene has been shown to undergo ring contraction to form benzene (B151609). illinois.edu While specific studies on 1-butyl-1,3,5,7-cyclooctatetraene are not extensively detailed in the literature, analogous reactions provide insight into the likely pathways.

One plausible mechanism for ring contraction involves an initial electrocyclic reaction to form a bicyclic intermediate. This intermediate can then undergo further rearrangement and extrusion of a two-carbon fragment to yield a substituted benzene derivative. The presence of the butyl group would be expected to influence the regioselectivity of these rearrangements.

Acid-catalyzed ring contractions are also a common pathway. masterorganicchemistry.com Protonation of one of the double bonds in 1-butyl-1,3,5,7-cyclooctatetraene could initiate a cascade of carbocation rearrangements, ultimately leading to a ring-contracted product. The stability of the potential carbocation intermediates would play a crucial role in directing the reaction pathway. For example, a rearrangement that leads to a tertiary carbocation would be favored over one that forms a less stable secondary carbocation. chemistrysteps.commasterorganicchemistry.com

Ring Expansion Mechanisms

The formation of 1-butyl-1,3,5,7-cyclooctatetraene can, in itself, be the result of a ring expansion reaction from a smaller, more strained ring system. A general principle driving ring expansion is the relief of ring strain, for example, the conversion of a cyclobutane (B1203170) to a cyclopentane. chemistrysteps.comyoutube.comyoutube.com

A common mechanism for ring expansion involves the formation of a carbocation adjacent to the ring. chemistrysteps.commasterorganicchemistry.comyoutube.com This can trigger a 1,2-alkyl shift where a bond within the ring migrates to the carbocationic center, resulting in an expanded ring. For the synthesis of a butyl-substituted cyclooctatetraene, a hypothetical pathway could involve a substituted seven-membered ring precursor that undergoes a carbocation-mediated ring expansion. The position of the butyl group on the starting ring would be critical in determining the final structure of the expanded product.

The table below summarizes hypothetical intermediates and conditions for these transformations, based on established principles of ring rearrangements.

| Transformation | Plausible Intermediate(s) | Driving Force / Conditions |

| Ring Contraction | Bicyclic isomer, Substituted benzene | Aromatization, Relief of steric strain |

| Carbocation intermediates | Formation of a more stable carbocation | |

| Ring Expansion | Carbocation adjacent to a smaller ring | Relief of ring strain |

Polymerization Mechanisms involving Substituted Cyclooctatetraenes via Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a powerful method for the synthesis of polymers from cyclic monomers. A specific type of ROP, known as ring-opening metathesis polymerization (ROMP), is particularly relevant for cyclic olefins like cyclooctatetraene and its derivatives. wikipedia.org This process is typically catalyzed by transition metal complexes, such as those containing ruthenium or tungsten. wikipedia.orgnih.gov

The generally accepted mechanism for ROMP involves the reaction of the cyclic olefin with a metal alkylidene catalyst to form a metallacyclobutane intermediate. wikipedia.org This intermediate then undergoes a retro [2+2] cycloaddition to open the ring and regenerate a metal alkylidene, which now carries the growing polymer chain. This new alkylidene can then react with another monomer unit, propagating the polymerization.

While direct studies on the ROMP of 1-butyl-1,3,5,7-cyclooctatetraene are not widely reported, research on the ROMP of 1-butyl-trans-cyclooctene provides significant insights into the likely polymerization behavior. nih.govnih.gov In this closely related system, polymerization using a Grubbs third-generation catalyst yielded a regioregular polymer. nih.gov This suggests that the butyl substituent directs the orientation of the monomer as it approaches the catalyst, leading to a well-defined polymer structure.

The polymerization of 1-butyl-1,3,5,7-cyclooctatetraene via ROMP would be expected to proceed through a similar mechanism, yielding a polymer with repeating units that contain a butyl-substituted, eight-carbon backbone with four double bonds. The resulting polymer would be a substituted polyacetylene. Research has shown that ring-opening polymerization of 1,3,5,7-cyclooctatetraene itself can produce polyacetylenes. acs.org

The table below outlines the key steps and components in the proposed ROMP of 1-butyl-1,3,5,7-cyclooctatetraene.

| Polymerization Step | Description | Key Species |

| Initiation | The catalyst reacts with the first monomer unit. | 1-butyl-1,3,5,7-cyclooctatetraene, Metal alkylidene catalyst |

| Propagation | The growing polymer chain adds new monomer units. | Metallacyclobutane intermediate, Propagating polymer chain |

| Termination | The active catalyst is quenched to stop the polymerization. | Quenching agent |

The properties of the resulting polymer, such as its molecular weight and dispersity, would be influenced by factors including the choice of catalyst, the reaction temperature, and the monomer-to-catalyst ratio. nih.gov

Computational and Theoretical Investigations of 1 Butyl 1,3,5,7 Cyclooctatetraene

Quantum Chemical Approaches to Molecular Structure and Energetics

Quantum chemical methods are indispensable for elucidating the geometry, stability, and reactivity of molecules like 1-butyl-1,3,5,7-cyclooctatetraene. These approaches range from computationally efficient Density Functional Theory (DFT) to more resource-intensive ab initio and multireference methods, each providing a unique level of accuracy and insight.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the ground and excited states of medium-sized organic molecules. For 1-butyl-1,3,5,7-cyclooctatetraene, DFT calculations, often employing functionals like B3LYP or those from the M06 suite, can predict key properties. These calculations typically involve geometry optimization to find the most stable arrangement of atoms and frequency calculations to confirm that these structures correspond to energy minima.

In the ground electronic state (S₀), 1-butyl-1,3,5,7-cyclooctatetraene, much like its parent compound, is expected to adopt a non-planar, tub-shaped (D₂d symmetry for unsubstituted COT) conformation to avoid the antiaromatic penalty associated with a planar 8 π-electron system. The butyl group would introduce a slight asymmetry but is not expected to fundamentally alter this preference.

Time-dependent DFT (TD-DFT) is a powerful extension of DFT for investigating electronic excited states. lanl.govresearchgate.net TD-DFT calculations can predict vertical excitation energies, which correspond to the energy difference between the ground and excited states without a change in geometry, and oscillator strengths, which relate to the intensity of absorption bands in the electronic spectrum. lanl.gov For 1-butyl-1,3,5,7-cyclooctatetraene, TD-DFT can be used to explore the nature of its low-lying singlet (S₁, S₂, etc.) and triplet (T₁, T₂, etc.) excited states. lanl.govresearchgate.net A key finding in the study of COT is the concept of excited-state aromaticity, where the first excited singlet (S₁) and triplet (T₁) states are predicted to be aromatic and adopt a planar geometry. researchgate.net

| Property | Predicted Characteristic for 1-Butyl-1,3,5,7-Cyclooctatetraene |

| Ground State (S₀) Geometry | Non-planar, tub-like conformation |

| First Excited Singlet State (S₁) Geometry | Planar or near-planar conformation |

| First Triplet State (T₁) Geometry | Planar or near-planar conformation |

| Ground State Electronic Character | Non-aromatic |

| Excited State (S₁ and T₁) Electronic Character | Aromatic |

Ab Initio and Multireference Methods (e.g., CASSCF, CASPT2) for Electronic Correlation

While DFT is a powerful tool, it can sometimes struggle with systems that have significant multireference character, such as molecules with stretched bonds or certain excited states. For a more accurate description of electron correlation—the interaction between electrons—ab initio methods are employed.

Complete Active Space Self-Consistent Field (CASSCF) is a multireference method particularly well-suited for studying the electronic structure of molecules like cyclooctatetraene (B1213319), where the π-system plays a dominant role. CASSCF allows for the description of static correlation by including multiple electronic configurations in the wavefunction. For 1-butyl-1,3,5,7-cyclooctatetraene, a CASSCF calculation would typically involve an active space comprising the eight π-orbitals and eight π-electrons of the COT ring.

To account for dynamic electron correlation, which is the short-range interaction between electrons, the results of a CASSCF calculation are often used as a starting point for more advanced methods like Second-Order Perturbation Theory (CASPT2). These multireference perturbation theory methods provide highly accurate energies and properties for both ground and excited states.

Electronic Structure and Aromaticity/Antiaromaticity Analysis

The electronic structure of 1-butyl-1,3,5,7-cyclooctatetraene is central to its chemical behavior. The arrangement of its π-electrons determines its aromatic character, which can be probed through various theoretical techniques.

Molecular Orbital (MO) Theory and Electron Delocalization Patterns

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. In the case of the anion of n-butyl cyclooctatetraene, electron spin resonance (ESR) spectra have been interpreted using MO theory, suggesting a planar ring system in the anionic state. nih.gov For the neutral molecule, MO analysis of the ground state would show localized π-bonds, consistent with its non-aromatic character. In contrast, for the aromatic excited states, the MOs would indicate significant electron delocalization around the ring. The butyl group, being an electron-donating alkyl group, would have a minor perturbing effect on the MO energies and shapes of the COT ring.

Ring Current Analysis and Aromaticity Indices in Butyl-Substituted Systems

Aromaticity is a key concept in organic chemistry, and several computational methods have been developed to quantify it. One of the most common is the Nucleus-Independent Chemical Shift (NICS), which is calculated at the center of a ring system. A negative NICS value is indicative of aromaticity (diatropic ring current), while a positive value suggests antiaromaticity (paratropic ring current).

For 1-butyl-1,3,5,7-cyclooctatetraene in its ground state, the NICS value is expected to be close to zero, reflecting its non-aromatic nature. However, for the planar transition state of the ground state and for the planar aromatic excited states, the NICS values would be significantly negative, confirming their aromatic character. The butyl substituent would likely have a small effect on the calculated NICS values.

| Molecular System | Expected NICS(0) Value (ppm) | Aromatic Character |

| 1-Butyl-COT (Ground State, Tub) | ~ 0 | Non-aromatic |

| 1-Butyl-COT (Planar Transition State, S₀) | Positive | Antiaromatic |

| 1-Butyl-COT (Planar, S₁) | Negative | Aromatic |

| 1-Butyl-COT (Planar, T₁) | Negative | Aromatic |

Conformational Landscape and Dynamic Behavior

The conformational flexibility of the eight-membered ring in 1-butyl-1,3,5,7-cyclooctatetraene leads to a complex potential energy surface with multiple minima and transition states. The butyl group can influence the relative energies of these conformers and the barriers for interconversion.

The parent cyclooctatetraene molecule is known to undergo two primary dynamic processes: ring inversion (a "tub-to-tub" inversion) and bond shifting (the interchange of single and double bonds). Computational studies can map out the potential energy surface for these processes, identifying the transition states and calculating the activation energies. For 1-butyl-1,3,5,7-cyclooctatetraene, the presence of the butyl group would lead to different conformational isomers depending on the position and orientation of the butyl group relative to the ring's puckering. High-level quantum chemical calculations would be necessary to determine the relative stabilities of these conformers and the energy barriers separating them.

Energy Profiles for Ring Inversion and Bond Shifting

The cyclooctatetraene ring is a highly flexible system characterized by two primary dynamic processes: ring inversion and bond shifting. Ring inversion involves the interconversion of the tub-shaped conformers, while bond shifting refers to the valence tautomerism that relocates the double bonds within the ring.

Computational studies on the parent COT molecule have established the energy barriers for these processes. The introduction of a substituent, such as a butyl group, is expected to influence these energy profiles. For dialkyl-substituted COTs, the equilibrium between valence bond isomers (e.g., 1,4- vs. 1,6-disubstituted) is a key aspect of bond shifting. ucl.ac.uk In the case of di-tert-butylcyclooctatetraene, experimental and computational studies have shown that the sterically more hindered 1,6-isomer is often the preferred valence isomer in both solution and the gas phase. researchgate.net This preference is attributed to attractive London dispersion forces between the bulky substituents in the "folded" conformation. researchgate.netresearchgate.net

The energy profile for ring inversion is also affected by substitution. The transition state for this process is a different planar conformation. The presence of the butyl group would likely lead to different energy barriers for inversion depending on the specific conformational pathway, as the substituent must navigate through positions of varying steric hindrance.

Table 1: Conceptual Energy Barriers for Dynamic Processes in Substituted COTs (Note: These are generalized values based on related compounds, not specific to 1-butyl-COT)

| Process | Typical Transition State Geometry | Estimated Energy Barrier (kcal/mol) | Influencing Factors |

|---|---|---|---|

| Ring Inversion | Planar (D4h symmetry for parent COT) | 10-14 | Steric hindrance of substituent(s) |

| Bond Shifting | Planar (D8h symmetry for parent COT) | ~3-5 higher than ring inversion | Electronic effects, intramolecular dispersion forces |

Influence of the Butyl Group on Preferred Conformations and Rotational Barriers

Drawing analogies from conformational analysis of substituted cyclohexanes, alkyl groups generally prefer to occupy positions that minimize steric interactions. libretexts.orgpressbooks.pub In the tub-shaped COT ring, the substituent can be in pseudo-axial or pseudo-equatorial positions. The butyl group, with its greater steric bulk compared to a methyl or ethyl group, would strongly favor a pseudo-equatorial orientation to avoid unfavorable 1,3-diaxial-type interactions with the hydrogen atoms on the ring. utdallas.edu

Furthermore, the butyl group itself has multiple rotational barriers around its C-C single bonds (Cα-Cβ, Cβ-Cγ, etc.). Computational studies on butyl groups attached to other cyclic systems have shown that the rotational activation energies are typically in the range of 10-40 kJ/mol (approximately 2.4-9.6 kcal/mol). nih.gov The preferred conformation of the butyl chain will be one that minimizes gauche interactions within the chain and steric clashes with the COT ring. It is expected that an extended, anti-periplanar conformation of the butyl chain would be energetically favored.

In di-tert-butylcyclooctatetraene, attractive van der Waals forces between the tert-butyl groups stabilize the conformer where these groups are in closest proximity. rsc.org For the single butyl group in 1-butyl-COT, such intramolecular interactions are not a factor, and the conformation will be primarily dictated by minimizing steric repulsion.

Reaction Mechanism Modeling and Transition State Characterization

Computational Elucidation of Reaction Pathways and Kinetic Barriers

Modeling the reaction mechanisms of 1-butyl-COT computationally involves identifying the lowest energy pathways from reactants to products, including the characterization of all intermediates and transition states. While specific computational studies on the reactions of 1-butyl-COT are sparse, the principles can be illustrated with related systems. For instance, the photochemical addition of maleimides to benzene (B151609) has been studied, with proposed concerted, zwitterionic, or biradical mechanisms. epdf.pub

A hypothetical reaction, such as the electrophilic addition of an acid (HX) to 1-butyl-COT, would likely proceed through a carbocation intermediate. Computational modeling using methods like Density Functional Theory (DFT) would be employed to:

Locate the transition state (TS) for the initial protonation step. The geometry of this TS would reveal the approach of the electrophile.

Characterize the resulting carbocation intermediate. The stability of this intermediate would be influenced by the position of the butyl group, which can exert a modest electron-donating inductive effect.

Model the subsequent nucleophilic attack by X⁻ to form the final product, including its associated transition state.

Prediction of Regio- and Stereoselectivity in Butyl-Substituted Systems

Regio- and stereoselectivity are critical aspects of the reactivity of substituted COTs. Computational chemistry and machine learning models have emerged as powerful tools for predicting these outcomes. nih.govresearchgate.netrsc.orgrsc.org

For 1-butyl-COT, reactions can occur at any of the four double bonds. The prediction of regioselectivity involves determining which position is most likely to react. This is typically done by comparing the activation energies for reaction at each possible site. The site with the lowest activation barrier is the kinetically favored product.

The butyl group governs this selectivity through:

Steric Hindrance: The bulky butyl group will disfavor reactions at the C1=C2 double bond and, to a lesser extent, the C8 and C3 positions. Reactions at the more remote C4=C5 and C6=C7 double bonds would be sterically less hindered.

Electronic Effects: The butyl group is a weak electron-donating group through induction. In reactions involving electrophilic attack, this effect would slightly activate the ring. In nucleophilic aromatic substitution-type reactions, which proceed through a negative intermediate, the electron-donating group would be deactivating. youtube.com The stability of intermediates, such as carbocations formed during electrophilic addition, would be greatest when the positive charge is located where it can be best stabilized by the alkyl group.

Stereoselectivity could arise if the reaction creates new chiral centers. For example, addition across a double bond could result in syn or anti products. The preferred stereochemical outcome would be determined by the transition state geometries that minimize steric clash between the incoming reagent and the existing butyl group and COT ring conformation.

Solvation Effects and Environmental Perturbations on Reactivity

The solvent environment can profoundly influence chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. nih.gov Computational models can account for these effects using either implicit or explicit solvation models. pitt.edumdpi.comspringernature.com

Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous dielectric medium. mdpi.com They are efficient for capturing the bulk electrostatic effects of the solvent. For a reaction involving a polar or charged transition state, a polar solvent would lower the activation energy and accelerate the reaction rate compared to the gas phase or a nonpolar solvent.

Explicit Solvation Models: These models include individual solvent molecules in the calculation. This approach is more computationally intensive but is necessary to capture specific solute-solvent interactions like hydrogen bonding. nih.gov

For 1-butyl-COT, a nonpolar substrate, solvation effects in nonpolar solvents would be minimal. However, in reactions that proceed through polar intermediates or transition states, the choice of solvent would be critical. For example, the equilibrium between valence isomers in di-tert-butylcyclooctatetraene has been shown to be influenced by the solvent, highlighting the role of the environment in modulating the subtle balance of intramolecular forces. researchgate.netresearchgate.net Similarly, the conformational equilibrium of the butyl group and the energy barriers for ring inversion and bond shifting in 1-butyl-COT would likely show some dependence on solvent polarity.

Organometallic Chemistry and Catalysis with 1 Butyl 1,3,5,7 Cyclooctatetraene

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating 1-butyl-1,3,5,7-cyclooctatetraene often begins with the preparation of the ligand itself. A common method involves the reaction of cyclooctatetraene (B1213319) with two equivalents of an organolithium reagent, such as butyllithium, followed by an oxidation step. researchgate.net This process yields butyl-substituted cyclooctatetraene, which can then be used to form a variety of organometallic complexes. researchgate.net The characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy (¹H and ¹³C), and mass spectrometry, to elucidate their structural and electronic properties. nih.govresearchgate.netresearchgate.net

1-Butyl-1,3,5,7-cyclooctatetraene, like its parent compound, exhibits remarkable versatility in its coordination to metal centers, adopting various hapticities (η-coordination modes). mdpi.com The specific coordination mode is influenced by factors such as the metal's identity, its oxidation state, and the other ligands present in the coordination sphere. Density functional theory (DFT) calculations on unsubstituted cyclooctatetraene complexes suggest that for early transition metals, a common structural motif is (η⁸-C₈H₈)M(η⁴-C₈H₈), where one COT ring is bound in an octahapto fashion and the other in a tetrahapto manner. researchgate.net This leads to stable 16-, 17-, or 18-electron complexes for titanium, vanadium, and chromium, respectively. researchgate.net The presence of a butyl group can sterically influence the preferred coordination, but the underlying electronic principles remain similar.

The hapticity of the cyclooctatetraene ligand can be variable, ranging from η² to η⁸. libretexts.org For example, in some complexes, the ligand may coordinate through only two or four carbon atoms (η² or η⁴), leaving the rest of the ring uncoordinated. libretexts.org This flexibility is a key feature of cyclooctatetraene chemistry. The specific hapticity adopted in a given complex with a butyl-substituted ligand would be determined by a combination of electronic and steric factors, which can be probed by spectroscopic and crystallographic methods.

Table 1: Examples of Coordination Modes of Cyclooctatetraene Ligands

| Metal | Complex Type | Hapticity (η) | Electron Count | Reference |

|---|---|---|---|---|

| Titanium | (η⁸-C₈H₈)Ti(η⁴-C₈H₈) | η⁸, η⁴ | 16 | researchgate.net |

| Vanadium | (η⁸-C₈H₈)V(η⁴-C₈H₈) | η⁸, η⁴ | 17 | researchgate.net |

| Chromium | (η⁸-C₈H₈)Cr(η⁴-C₈H₈) | η⁸, η⁴ | 18 | researchgate.net |

| Iron | Fe₃(C₈H₈)₃ | η⁵, η³ | N/A | researchgate.net |

| Palladium | Pd₃(C₈H₈)₂L | N/A | N/A | nih.gov |

Note: This table is illustrative and primarily based on unsubstituted cyclooctatetraene. The presence of a butyl substituent may influence these properties.

Once coordinated to a metal center, the 1-butyl-1,3,5,7-cyclooctatetraene ligand can exhibit a range of reactivities. The metal can mediate rearrangements of the cyclooctatetraene ring, influencing its conformation and the position of the double bonds. The flexibility of the ligand backbone in related systems, such as those with short-bite diphosphine ligands, has been shown to be advantageous in certain catalytic reactions. rsc.org

Furthermore, the coordinated cyclooctatetraene ligand can be redox-active. The metal-ligand combination can participate in electron transfer processes, where the cyclooctatetraene ring can be oxidized or reduced. nih.gov This redox activity is crucial in many catalytic cycles where the metal center formally changes its oxidation state. The design of redox-active metalloligands and their incorporation into coordination networks is an area of active research, with potential applications in catalysis and materials science. nih.govresearchgate.net The butyl substituent on the cyclooctatetraene ring can modulate the redox potential of the ligand, thereby fine-tuning the electronic properties of the resulting metal complex.

Applications in Homogeneous Catalysis

The unique electronic and steric properties of 1-butyl-1,3,5,7-cyclooctatetraene and its metal complexes make them promising candidates for applications in homogeneous catalysis.

Metal catalysts are known to significantly enhance the rate and selectivity of cycloaddition reactions. acs.org The coordination of an olefin, such as 1-butyl-1,3,5,7-cyclooctatetraene, to a metal center alters its reactivity, making it more susceptible to cycloaddition with other unsaturated molecules. acs.org While specific examples detailing the use of 1-butyl-1,3,5,7-cyclooctatetraene in metal-catalyzed cycloadditions are not abundant in the provided search results, the principles of such reactions are well-established for the parent cyclooctatetraene and other cyclic polyenes. nih.gov For instance, nickel-catalyzed cycloadditions of cyclooctatetraene with other unsaturated substrates are known. The butyl group would be expected to influence the regioselectivity and stereoselectivity of such reactions due to its steric bulk.

In many catalytic systems, the cyclooctatetraene ligand does not directly participate in the bond-forming steps but instead acts as an ancillary or "spectator" ligand. rsc.org In this role, the ligand remains coordinated to the metal center throughout the catalytic cycle and serves to stabilize the active catalytic species and modulate its reactivity. The steric and electronic properties of the ancillary ligand are crucial for the efficiency and selectivity of the catalyst.

The butyl group on the cyclooctatetraene ring can be strategically employed to tune the properties of the catalyst. For example, its steric bulk can create a specific pocket around the metal center, influencing the approach of substrates and thus controlling the stereochemical outcome of the reaction. The electronic effect of the butyl group, though relatively small, can also impact the electron density at the metal center, thereby affecting its catalytic activity. The use of bisphosphine ancillary ligands in nickel-catalyzed cross-coupling reactions highlights the importance of ligand design in achieving high catalytic performance. scilit.comresearchgate.net Similarly, substituted cyclooctatetraenes can be considered as a class of tunable ancillary ligands for various catalytic transformations.

Frustrated Lewis Pair (FLP) chemistry is a paradigm in which a sterically hindered Lewis acid and Lewis base are prevented from forming a classical adduct. nih.gov This "frustration" allows the pair to cooperatively activate a variety of small molecules, including H₂, CO₂, and olefins. nih.govrsc.org While the direct involvement of 1-butyl-1,3,5,7-cyclooctatetraene in FLP chemistry is not explicitly detailed in the provided search results, its potential role can be envisioned.

Given its electron-rich π-system, 1-butyl-1,3,5,7-cyclooctatetraene could potentially act as the Lewis base component in an FLP. In the presence of a bulky Lewis acid, the cyclooctatetraene could engage in the activation of small molecules. For example, FLPs have been shown to react with ethylene (B1197577) and propylene, leading to either addition across the double bond or C-H bond activation. researchgate.net The reactivity of an FLP system incorporating 1-butyl-1,3,5,7-cyclooctatetraene would depend on the nature of the Lewis acid and the specific substrate. This remains a promising area for future investigation in the field of main-group and organometallic catalysis.

Advanced Spectroscopic and Spectrometric Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual nuclei.

High-Resolution ¹H and ¹³C NMR for Structural Assignment and Isomer Differentiation

The ¹H NMR spectrum of the parent cyclooctatetraene (B1213319) exhibits a sharp singlet at approximately 5.7 ppm, a consequence of the rapid bond shifts and ring inversions that average the environments of all eight protons on the NMR timescale. chemicalbook.com For 1-butyl-1,3,5,7-cyclooctatetraene, the introduction of the butyl group breaks this symmetry, leading to a more complex spectrum. The olefinic protons on the cyclooctatetraene ring would be expected to appear as a series of multiplets in the range of 5.5-6.0 ppm. The protons of the butyl group would resonate in the upfield region, typically between 0.9 and 2.5 ppm.

The ¹³C NMR spectrum of the parent cyclooctatetraene shows a single peak at approximately 131 ppm. uobasrah.edu.iq In 1-butyl-1,3,5,7-cyclooctatetraene, the eight carbons of the COT ring would no longer be equivalent, resulting in a set of distinct signals for the substituted and unsubstituted olefinic carbons. The butyl group would give rise to four additional signals in the aliphatic region of the spectrum. The chemical shifts can be estimated using computational methods, which play an increasingly important role in molecular structure assignment. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-butyl-1,3,5,7-cyclooctatetraene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COT Ring Protons | 5.5 - 6.0 (multiplets) | 120 - 140 |

| Butyl-CH₂ (alpha) | ~2.3 | ~35 |

| Butyl-CH₂ (beta) | ~1.4 | ~33 |

| Butyl-CH₂ (gamma) | ~1.3 | ~22 |

| Butyl-CH₃ (delta) | ~0.9 | ~14 |

Note: These are estimated values based on analogous compounds and general NMR principles.

Isomer differentiation, for instance, between 1-butyl- and other butyl-substituted cyclooctatetraene isomers, would be readily achievable through the analysis of the number of unique signals and their splitting patterns in both the ¹H and ¹³C NMR spectra. ruc.dk

Dynamic NMR Spectroscopy for Conformational Exchange Studies

Cyclooctatetraenes are known to undergo dynamic conformational processes, primarily ring inversion and bond shifting. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these reversible molecular processes that occur at a rate comparable to the NMR timescale. ruc.dk The energy barriers for these processes in the parent COT have been determined using DNMR. researchgate.net

For 1-butyl-1,3,5,7-cyclooctatetraene, the presence of the butyl substituent is expected to influence the kinetics of these dynamic exchanges. By monitoring the changes in the NMR lineshapes as a function of temperature, it is possible to determine the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange processes. At low temperatures, the exchange processes would slow down, potentially allowing for the observation of distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into time-averaged signals.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity and stereochemistry of complex molecules like 1-butyl-1,3,5,7-cyclooctatetraene.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 1-butyl-1,3,5,7-cyclooctatetraene, COSY would show correlations between adjacent protons on the cyclooctatetraene ring and within the butyl group, confirming their connectivity. rsc.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of each proton signal to its attached carbon atom. rsc.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). sdsu.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the butyl group to the specific carbon atom on the cyclooctatetraene ring. rsc.orgyoutube.com

Together, these 2D NMR experiments provide a complete picture of the molecular structure, confirming the placement of the butyl group on the cyclooctatetraene ring and the connectivity of all atoms within the molecule. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis and Bonding Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are sensitive to its structure, conformation, and the nature of its chemical bonds.

The IR and Raman spectra of 1-butyl-1,3,5,7-cyclooctatetraene would be characterized by specific vibrational frequencies corresponding to the functional groups present. The C-H stretching vibrations of the olefinic and aliphatic protons would appear in the region of 3100-2850 cm⁻¹. The C=C stretching vibrations of the cyclooctatetraene ring are expected in the 1650-1600 cm⁻¹ region. The C-C stretching and various bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹). nih.gov

Table 2: General Expected IR and Raman Vibrational Frequencies for 1-butyl-1,3,5,7-cyclooctatetraene

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) |

| C-H Stretch (Olefinic) | 3100 - 3000 | IR, Raman |

| C-H Stretch (Aliphatic) | 3000 - 2850 | IR, Raman |

| C=C Stretch (Ring) | 1650 - 1600 | IR, Raman |

| CH₂ Bend | ~1465 | IR |

| CH₃ Bend | ~1380 | IR |

| C-H Out-of-Plane Bend | 1000 - 650 | IR |

Note: These are general ranges and the exact frequencies will be specific to the molecule's conformation and environment.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for assessing the purity of 1-butyl-1,3,5,7-cyclooctatetraene and for analyzing it within mixtures. analytice.com In a GC-MS experiment, the sample is first separated into its components by gas chromatography, and then each component is analyzed by the mass spectrometer.

The mass spectrum of 1-butyl-1,3,5,7-cyclooctatetraene would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the molecule's structure. libretexts.org Common fragmentation pathways for alkyl-substituted cyclic compounds include the loss of the alkyl substituent or parts of it. chemguide.co.ukyoutube.com For 1-butyl-1,3,5,7-cyclooctatetraene, prominent fragments would likely correspond to the loss of a butyl radical (C₄H₉) or smaller alkyl fragments. miamioh.edu The mass spectrum of the parent cyclooctatetraene shows a prominent molecular ion peak at m/z 104. nist.govnist.gov

Table 3: Predicted Key Mass Spectral Fragments for 1-butyl-1,3,5,7-cyclooctatetraene

| m/z Value | Possible Fragment | Description |

| 160 | [C₁₂H₁₆]⁺ | Molecular Ion (M⁺) |

| 104 | [C₈H₈]⁺ | Loss of butyl group |

| 103 | [C₈H₇]⁺ | Loss of butyl group and one H atom |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Note: These are predicted fragments based on common fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of organic compounds, allowing for the determination of an ion's mass with extremely high accuracy. This precision enables the calculation of a unique elemental formula, which is crucial for identifying unknown products or confirming the structure of newly synthesized molecules. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with the same nominal mass but different elemental compositions.

In the context of 1-butyl-1,3,5,7-cyclooctatetraene, HRMS is vital for analyzing the products of its various chemical transformations. For instance, in a catalytic hydrogenation reaction, the degree of saturation can be precisely determined. The technique measures the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for unambiguous formula assignment.

Consider the complete hydrogenation of 1-butyl-1,3,5,7-cyclooctatetraene to butylcyclooctane. HRMS can verify the reaction's success by confirming the exact mass of the product.

Table 1: Theoretical HRMS Data for the Hydrogenation Product of 1-butyl-1,3,5,7-cyclooctatetraene

| Analyte | Reaction | Product Formula | Theoretical Monoisotopic Mass (Da) |

|---|

The ability of HRMS to provide exact mass measurements is fundamental in mechanistic studies, where identifying reaction intermediates and final products is key to understanding the reaction pathway.

Gas-Phase Ion Chemistry and Reactivity Studies

Gas-phase ion chemistry investigates the intrinsic properties and reactions of ions in the absence of solvent effects. colorado.edu Techniques such as selected ion flow tube (SIFT) mass spectrometry and ion/ion reaction studies provide critical data on kinetics, thermodynamics, and reaction mechanisms. colorado.edunih.gov

For substituted cyclooctatetraenes, gas-phase studies offer insight into fundamental aspects of their reactivity. The parent 1,3,5,7-cyclooctatetraene (COT) can be formed in the gas phase through various routes, including the unimolecular decomposition of chemically activated radical intermediates. dongguk.edu Studies on the gas-phase synthesis of the cyclooctatetraenyl radical (C₈H₇•) have identified triplet aromatic COT as a key intermediate, highlighting the complex potential energy surfaces these species can explore. dongguk.edu

The reactivity of the 1-butyl-1,3,5,7-cyclooctatetraene ion can be probed through reactions with various neutral molecules or other ions. These experiments can determine properties like proton affinity and electron affinity, and map out fragmentation pathways under collision-induced dissociation (CID). The butyl substituent, as an electron-donating alkyl group, is expected to influence the stability of charged intermediates and the branching ratios of reaction pathways compared to the unsubstituted COT.

Table 2: Common Gas-Phase Reactions Studied for Cyclooctatetraene Systems

| Reaction Type | Description | Significance |

|---|---|---|

| Proton Transfer | Reaction of the ion with a neutral reagent to determine its gas-phase basicity or acidity. | Provides fundamental thermodynamic data (Proton Affinity). colorado.edu |

| Charge Inversion | Conversion of a positive ion to a negative ion (or vice versa) through ion/ion reactions. nih.gov | Allows for alternative fragmentation pathways in tandem MS. nih.govnih.gov |

| Electron Transfer | Oxidation or reduction of the ion via electron transfer with a reagent ion. | Probes the redox properties and electronic structure. nih.gov |

These gas-phase studies are crucial for building a fundamental understanding of the molecule's intrinsic chemical behavior, separate from the complexities of its condensed-phase environment.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. acs.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed.

Table 3: Structural Parameters of Unsubstituted 1,3,5,7-Cyclooctatetraene in the Solid State

| Structural Feature | Value |

|---|---|

| Molecular Geometry | Tub (D₂d symmetry) |

| C-C Single Bond Length | ~1.47 Å |

| C=C Double Bond Length | ~1.34 Å |

Note: These values are for the parent, unsubstituted cyclooctatetraene and serve as a reference.

Obtaining a single crystal of 1-butyl-1,3,5,7-cyclooctatetraene suitable for X-ray diffraction would be necessary to definitively determine its solid-state architecture and quantify the structural impact of the butyl group.

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron Spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. By applying the principle of energy conservation, the binding energies of these electrons within their molecular orbitals can be determined, providing direct experimental insight into the molecule's electronic configuration.

Studies on the parent 1,3,5,7-cyclooctatetraene have been instrumental in characterizing its electronic nature. The photoelectron spectrum confirms the non-aromatic character of the tub-shaped molecule, showing distinct ionizations corresponding to the π-orbitals of the localized double bonds. Research on porphyrins substituted with cyclooctatetraene moieties has also shown that the COT unit can influence the electronic properties, such as absorption and emission spectra, of the larger molecular system. mdpi.com

For 1-butyl-1,3,5,7-cyclooctatetraene, the butyl group is expected to act as a weak electron-donating group through an inductive effect. This should lead to a slight destabilization of the π-molecular orbitals of the cyclooctatetraene ring. Consequently, the ionization energies for the π-electrons would be expected to be slightly lower than those of the unsubstituted parent compound. High-resolution PES could resolve these shifts and provide a quantitative measure of the butyl group's electronic influence.

Table 4: Vertical Ionization Energies for the π-Orbitals of Unsubstituted 1,3,5,7-Cyclooctatetraene

| Molecular Orbital | Ionization Energy (eV) |

|---|---|

| π₁ (a₁) | 8.42 |

| π₂ (e) | 9.53 |

Note: These are approximate experimental values for the parent cyclooctatetraene and serve as a baseline for understanding the electronic structure.

By comparing the PES data of the substituted and unsubstituted molecules, a detailed picture of the electronic perturbations caused by the alkyl substituent can be achieved.

Compound Index

Table 5: List of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| 1,3,5,7-Cyclooctatetraene | C₈H₈ |

| 1-butyl-1,3,5,7-Cyclooctatetraene | C₁₂H₁₆ |

| Butylcyclooctane | C₁₂H₂₄ |

Substituent Effects on the Reactivity and Structure of 1,3,5,7 Cyclooctatetraene Ring Systems

Inductive and Hyperconjugative Effects of the Butyl Group

The butyl group, like other alkyl groups, influences the electronic environment of the cyclooctatetraene (B1213319) ring through a combination of inductive and hyperconjugative effects.

Inductive Effect: Traditionally, alkyl groups have been considered as electron-donating through an inductive effect (+I). However, recent computational studies suggest that alkyl groups, including the butyl group, may actually be inductively electron-withdrawing (-I) when compared to hydrogen, due to the higher electronegativity of carbon. cardiff.ac.uk This effect, though, is generally considered to be small and can be overshadowed by other electronic contributions. cardiff.ac.uk

Hyperconjugation: A more significant electronic contribution from the butyl group is hyperconjugation. This involves the delocalization of electrons from the C-H and C-C sigma bonds of the butyl group into the π-system of the cyclooctatetraene ring. This donation of electron density into the ring can influence its reactivity and stability. nih.gov For instance, in carbocations, hyperconjugation is a major stabilizing factor. researchgate.netfrontiersin.org The stabilization of a carbocation by an alkyl group is primarily attributed to hyperconjugation, which can be more significant than the inductive effect. cardiff.ac.uk

Steric Influence of the Butyl Group on Conformational Preferences and Reaction Pathways

The steric bulk of the butyl group plays a crucial role in dictating the conformational preferences of the 1-butyl-1,3,5,7-cyclooctatetraene molecule and influencing the pathways of its reactions.

The parent cyclooctatetraene molecule exists in a non-planar, tub-shaped (D2d) conformation to avoid the antiaromaticity associated with a planar 8π electron system. quora.commdpi.com The introduction of a bulky substituent like a tert-butyl group can influence the conformational equilibrium. For instance, studies on substituted cyclooctatetraenes have shown that bulky groups can favor certain conformations to minimize steric strain. pnas.org In some cases, very large substituents can even lead to a preference for an unconventional (Z,Z,Z,E) isomer over the typical tub-shaped (Z,Z,Z,Z) isomer. pnas.org

The steric hindrance imposed by the butyl group can also direct the approach of reagents in chemical reactions, favoring attack from the less hindered face of the molecule. This can lead to specific stereochemical outcomes in reactions such as additions or metal complexations.

Modulation of Aromaticity/Antiaromaticity by Butyl Substitution

Cyclooctatetraene is a classic example of a non-aromatic molecule due to its tub-shaped conformation, which prevents continuous overlap of p-orbitals. quora.com A planar cyclooctatetraene with 8 π-electrons would be considered antiaromatic according to Hückel's rule. quora.comlibretexts.org

The substitution with a butyl group does not fundamentally change the non-aromatic character of the ground state. However, the electronic effects of the butyl group can influence the stability of various electronic states and transition states which may exhibit aromatic or antiaromatic character. For instance, the transition state for the ring-inversion process in COT (D4h symmetry) is less antiaromatic than the transition state for the π-bond-shift process (D8h symmetry), which is markedly antiaromatic. researchgate.netnih.gov

While the butyl group's electronic donation via hyperconjugation might slightly alter the electron density within the π-system, it is generally not sufficient to overcome the energetic barrier to planarization and induce significant aromatic or antiaromatic character in the ground state. It is worth noting that in other cyclic systems, substituents can have a more pronounced effect. For example, in cyclopentadiene, a σ-donating substituent can induce pseudo-6π electron aromatic character through hyperconjugation. nih.gov

Impact on Reaction Kinetics and Thermodynamic Stability

The electronic and steric effects of the butyl group have a direct impact on both the kinetics and thermodynamics of reactions involving the cyclooctatetraene ring.

Reaction Kinetics: The electron-donating nature of the butyl group (primarily through hyperconjugation) can increase the electron density of the π-system. This can enhance the rate of reactions where the cyclooctatetraene acts as a nucleophile. Conversely, the steric bulk of the butyl group can hinder the approach of reactants, slowing down the reaction rate. The net effect on the reaction rate will depend on the specific reaction and the interplay between these electronic and steric factors.

Comparison with Other Alkyl or Electron-Donating/Withdrawing Substituents

The effect of the butyl group on the cyclooctatetraene ring can be better understood by comparing it with other substituents.

Comparison with other Alkyl Groups: The electronic effects of different alkyl groups (e.g., methyl, ethyl, isopropyl, tert-butyl) are often similar in nature but can vary in magnitude. Generally, the electron-donating ability through hyperconjugation increases with the number of C-H bonds available for this interaction. Steric hindrance increases significantly from methyl to tert-butyl. pnas.org This increased steric bulk can have a more pronounced effect on conformational preferences and reaction stereoselectivity. rsc.org

Comparison with Electron-Donating Groups (EDGs): Groups with lone pairs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), are stronger electron donors than alkyl groups due to resonance effects. youtube.com These groups would be expected to have a more significant impact on increasing the electron density of the cyclooctatetraene ring, potentially leading to faster rates in electrophilic attack reactions. However, any form of electron perturbation, whether from donating or withdrawing groups, can lead to a reduction in aromaticity in aromatic systems. nih.gov

Comparison with Electron-Withdrawing Groups (EWGs): Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the cyclooctatetraene ring. youtube.com This would make the ring less susceptible to electrophilic attack and more susceptible to nucleophilic attack. In contrast to the butyl group, EWGs would generally decrease the rate of reactions with electrophiles. Studies on other cyclic systems have shown that electron-withdrawing substituents can decrease the potency of enzyme inhibition, while electron-donating groups can increase it. nih.gov

| Substituent Type | Example | Primary Electronic Effect | Impact on Ring Electron Density | Expected Effect on Reactivity with Electrophiles |

| Alkyl (Butyl) | -C₄H₉ | Hyperconjugation (donating) & Inductive (weakly withdrawing) | Increase | Increase |

| Strong Electron-Donating | -OCH₃ | Resonance (donating) | Significant Increase | Significant Increase |

| Electron-Withdrawing | -NO₂ | Resonance & Inductive (withdrawing) | Decrease | Decrease |

Table 1: Comparison of Substituent Effects on Cyclooctatetraene

Future Research Directions and Emerging Avenues for 1 Butyl 1,3,5,7 Cyclooctatetraene Chemistry

Development of Novel and Sustainable Synthetic Routes to Substituted Cyclooctatetraenes

The synthesis of substituted cyclooctatetraenes, including 1-butyl-1,3,5,7-cyclooctatetraene, has been a topic of interest since the initial discovery of nickel-catalyzed acetylene (B1199291) tetramerization. rsc.org Future research will prioritize the development of more sustainable and efficient synthetic methods. Current transition-metal-mediated syntheses offer a primary route, but the focus is shifting towards minimizing waste, using earth-abundant catalysts, and improving reaction conditions. rsc.orghilarispublisher.com

A promising approach involves the gas-phase reaction of methylidyne radicals with 1,3,5-cycloheptatriene, which proceeds through ring expansion to form the 1,3,5,7-cyclooctatetraene core. osti.gov This method offers a pathway to substituted derivatives by using appropriately substituted cycloheptatriene (B165957) reactants. osti.gov Additionally, cross-coupling reactions, which have proven effective for synthesizing a range of 1-substituted cis-cyclooctenes, could be adapted for the synthesis of substituted cyclooctatetraenes, providing access to previously inaccessible derivatives with diverse functional groups. researchgate.net The development of diversity-oriented synthesis will be crucial for creating libraries of substituted cyclooctatetraenes for screening in various applications. hilarispublisher.com

| Synthetic Strategy | Description | Key Advantages |

| Transition-Metal Catalysis | Employs metals like nickel to catalyze the tetramerization of alkynes or other coupling reactions. rsc.orgacs.org | Well-established, allows for structural diversity. rsc.org |

| Gas-Phase Ring Expansion | Reaction of methylidyne radicals with substituted cycloheptatrienes. osti.gov | Unconventional route, potential for specific substitution patterns. osti.gov |

| Cross-Coupling Reactions | Methods like Suzuki-Miyaura, Heck, and Sonogashira couplings to introduce substituents. hilarispublisher.comresearchgate.net | High functional group tolerance, precise control over substitution. hilarispublisher.comresearchgate.net |

| Template-Promoted Cyclization | Utilizes a template to facilitate ring closure, often involving ring-closing metathesis. beilstein-journals.org | Can lead to complex and strained cyclophane structures. beilstein-journals.org |

Exploration of Underutilized Reaction Pathways and Transformations

While cyclooctatetraene (B1213319) (COT) typically reacts like a polyene, undergoing addition reactions, future research will delve into less common transformations. wordpress.comwikipedia.org The isomerization of COT to its bicyclic form, particularly in the context of Diels-Alder reactions, presents an area ripe for further exploration with substituted derivatives like the butyl-substituted variant. wordpress.com

The unique electronic nature of the cyclooctatetraene ring system, which can be manipulated through substitution, opens doors to novel reactivity. For instance, the introduction of "push-pull" substituents, where electron-donating and electron-withdrawing groups are strategically placed, can significantly alter the electronic structure and reactivity of the ring. pnas.org This could lead to the development of novel frustrated Lewis pairs for small molecule activation, such as H₂. pnas.org Furthermore, exploring the chemistry of the cyclooctatetraenide dianion, formed by the reduction of COT, offers a pathway to aromatic systems with distinct reactivity profiles. wordpress.comvaia.com

Rational Design of New Catalytic Systems Incorporating Substituted Cyclooctatetraenes

The ability of cyclooctatetraene and its derivatives to act as ligands in organometallic complexes is well-documented. wikipedia.orgthegoodscentscompany.com Future research will focus on the rational design of new catalytic systems where substituted COT ligands, such as 1-butyl-1,3,5,7-cyclooctatetraene, play a crucial role in tuning the catalyst's activity, selectivity, and stability. The butyl group can influence the steric and electronic properties of the metal center, potentially leading to improved catalytic performance in a variety of transformations.